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Compound of Interest

Compound Name: 2-Fluoro-4-(furan-3-yl)benzoic acid

Cat. No.: B1531297 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-Fluoro-4-(furan-3-yl)benzoic acid is not widely documented in

scientific literature or commercial catalogs. As such, a specific CAS number is not publicly

available. This guide provides a prospective analysis, including a proposed synthetic route and

predicted physicochemical and biological properties based on established chemical principles

and data from analogous structures. All experimental data presented herein is predictive or

adapted from protocols for similar compounds.

Introduction
2-Fluoro-4-(furan-3-yl)benzoic acid is a synthetic organic compound that incorporates three

key structural motifs: a benzoic acid, a fluorine substituent, and a furan ring. The strategic

placement of a fluorine atom on the benzene ring can significantly alter the molecule's

physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are

critical in drug design. The furan moiety is a five-membered aromatic heterocycle present in

numerous biologically active natural products and synthetic pharmaceuticals, known to interact

with a variety of biological targets. The combination of these features in a single molecule

makes 2-Fluoro-4-(furan-3-yl)benzoic acid a compound of interest for discovery chemistry,

particularly in the fields of pharmaceuticals and materials science.
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As this compound is not commercially available, experimental data is unavailable. The

following table summarizes its calculated and predicted properties.

Property Value Source

CAS Number Not Assigned -

Molecular Formula C₁₁H₇FO₃ Calculated

Molecular Weight 206.17 g/mol Calculated

Appearance White to off-white solid Predicted

Melting Point 200-220 °C Predicted

Boiling Point ~350-400 °C Predicted

Solubility

Soluble in polar organic

solvents (e.g., DMSO, DMF,

Methanol)

Predicted

Proposed Synthesis: Suzuki-Miyaura Cross-
Coupling
A highly plausible and efficient method for the synthesis of 2-Fluoro-4-(furan-3-yl)benzoic
acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction would

involve the coupling of a commercially available aryl halide, 4-Bromo-2-fluorobenzoic acid, with

3-Furanylboronic acid.

Reactants
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Reactant CAS Number Molecular Formula Molecular Weight

4-Bromo-2-

fluorobenzoic acid
112704-79-7 C₇H₄BrFO₂ 219.01 g/mol

3-Furanylboronic acid 55552-70-0 C₄H₅BO₃ 111.89 g/mol

Palladium(II) acetate 3375-31-3 C₄H₆O₄Pd 224.50 g/mol

RuPhos 787618-22-8 C₃₀H₄₅P 440.65 g/mol

Sodium Carbonate 497-19-8 Na₂CO₃ 105.99 g/mol

Experimental Protocol (Adapted)
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl

bromides with heteroarylboronic acids.[1]

Reaction Setup: To a 50 mL round-bottom flask, add 4-Bromo-2-fluorobenzoic acid (1.0

mmol, 219 mg), 3-Furanylboronic acid (1.2 mmol, 134 mg), and Sodium Carbonate (2.0

mmol, 212 mg).

Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 mmol, 4.5 mg) and

RuPhos (0.04 mmol, 17.6 mg). Add this catalyst mixture to the reaction flask.

Solvent Addition: Add a 4:1 mixture of dioxane and water (10 mL) to the flask.

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15

minutes to create an inert atmosphere.

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24

hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with

ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer to pH 2-3 with 1M HCl to

protonate the carboxylic acid.

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20

mL).
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Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous

sodium sulfate, and concentrate under reduced pressure. The crude product can be purified

by column chromatography on silica gel or by recrystallization from a suitable solvent system

(e.g., ethanol/water).

Synthetic Workflow Diagram

Reactants Catalyst System Conditions

4-Bromo-2-fluorobenzoic acid

Suzuki-Miyaura Coupling

3-Furanylboronic acid Pd(OAc)2 / RuPhos Na2CO3 Dioxane/Water
90-100 °C, 12-24h

Work-up & Purification

2-Fluoro-4-(furan-3-yl)benzoic acid
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Caption: Proposed synthetic workflow for 2-Fluoro-4-(furan-3-yl)benzoic acid.

Analytical Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using standard

analytical techniques.

NMR Spectroscopy
The following table provides predicted chemical shifts (δ) in ppm for ¹H, ¹³C, and ¹⁹F NMR

spectra, assuming DMSO-d₆ as the solvent.
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Nucleus
Predicted Chemical
Shift (ppm)

Multiplicity Notes

¹H NMR ~13.5 broad singlet Carboxylic acid proton

~8.2 singlet Furan C2-H

~7.9 triplet Benzoic acid C6-H

~7.6 singlet Furan C5-H

~7.4 doublet Benzoic acid C5-H

~7.3 doublet Benzoic acid C3-H

~6.9 singlet Furan C4-H

¹³C NMR ~165 singlet
Carboxylic acid

carbon

~160 (d, J≈250 Hz) doublet C2-F

~145 singlet Furan C2

~140 singlet Furan C5

~135 doublet Benzoic acid C6

~130 singlet Benzoic acid C4

~125 singlet Furan C3

~120 doublet Benzoic acid C5

~115 doublet Benzoic acid C3

~110 singlet Furan C4

~110 doublet Benzoic acid C1

¹⁹F NMR ~ -110 to -120 singlet
Fluorine on benzoic

acid

Mass Spectrometry
Expected Exact Mass (for C₁₁H₇FO₃): 206.0379
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Expected [M-H]⁻ in ESI-negative mode: 205.0301

Infrared (IR) Spectroscopy
~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

~1600, 1480 cm⁻¹: C=C stretching of the aromatic rings.

~1250 cm⁻¹: C-F stretch.

~1150 cm⁻¹: C-O-C stretch of the furan ring.

Potential Biological Activity and Applications
While no specific biological data exists for 2-Fluoro-4-(furan-3-yl)benzoic acid, the activities

of its constituent moieties suggest potential areas for investigation.

Anti-inflammatory and Analgesic: Many fluorinated benzoic acid derivatives are known non-

steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial: The furan nucleus is a scaffold found in various antibacterial and antifungal

agents.[2]

Anticancer: Both fluorinated aromatics and furan derivatives have been explored as potential

anticancer agents.

Enzyme Inhibition: The combination of a carboxylic acid (a common pharmacophore for

binding to active sites) and the unique electronic properties of the fluorinated furan-aryl

system could lead to novel enzyme inhibitors.

Structure-Activity Relationship Logic
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2-Fluoro-4-(furan-3-yl)benzoic acid

Structural Motifs

Potential Biological Activities

Target Compound

Fluorobenzoic Acid Furan Ring

Enzyme InhibitionAnti-inflammatory Anticancer Antimicrobial
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Caption: Relationship between structural motifs and potential biological activities.

Safety Information
Precursors: 4-Bromo-2-fluorobenzoic acid is an irritant.[3] 3-Furanylboronic acid is an irritant

and air-sensitive.[4] Standard personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume

hood.

Catalyst: Palladium compounds are toxic and should be handled with care.

Product: The final product, 2-Fluoro-4-(furan-3-yl)benzoic acid, should be treated as a

potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact. A full safety

assessment should be conducted before handling on a large scale.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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